N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h9,11-13H,1-8,10H2,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMQBTZLZXJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine-pyrazole intermediate. Finally, the oxolane carboxamide group is introduced through a coupling reaction with an oxolane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as cyclin-dependent kinases or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to active sites of these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound shares the pyrazole and cyclopropyl groups but differs in the presence of a benzamide group instead of the piperidine and oxolane carboxamide groups.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring with a boronic acid ester group, making it useful in Suzuki coupling reactions.
Uniqueness
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and applications, drawing from diverse scientific sources.
The synthesis of this compound involves several steps, starting with the preparation of the pyrazole and piperidine structures. The following outlines the general synthetic route:
- Preparation of 5-Cyclopropyl-1H-Pyrazole : This is achieved using cyclopropylamine and hydrazine hydrate in an organic solvent under reflux conditions.
- Formation of Amide Bond : The pyrazole derivative is then linked to a piperidine ring through an amide bond formation process.
The compound's molecular formula is , indicating a complex structure that allows for diverse interactions with biological targets .
This compound has been studied for its interactions with various molecular targets:
- Receptor Binding : The compound has shown potential in binding to cannabinoid receptors, which are implicated in numerous physiological processes including pain modulation and appetite regulation .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting processes such as inflammation and cellular proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit:
- Inhibition of Tumor Growth : Various pyrazole derivatives have demonstrated significant inhibitory effects on tumor cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which could make them useful in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
Some studies have indicated that pyrazole-based compounds exhibit antimicrobial properties, suggesting that this compound may also be effective against certain bacterial strains .
Case Studies and Research Findings
A summary of relevant studies showcases the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves Ullmann-type coupling reactions, where copper(I) bromide catalyzes the introduction of the cyclopropyl group to the pyrazole core. Key parameters include:
- Catalyst loading : Optimal copper(I) bromide concentrations (e.g., 0.101 g per 2.0 g substrate) minimize side reactions .
- Temperature and time : Reactions at 35°C for 48 hours balance yield and purity .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves structurally similar byproducts .
- Data Source : Yields of 17.9% are typical for analogous pyrazole derivatives under these conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the cyclopropyl group (δ ~0.5–1.5 ppm in ¹H NMR; ~5–15 ppm in ¹³C NMR) and oxolane carboxamide (δ ~3.5–4.5 ppm for oxolane protons; ~170 ppm for the carbonyl carbon) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR Spectroscopy : Validate carboxamide C=O stretches (~1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the Ullmann-type coupling step when introducing the cyclopropyl group to the pyrazole ring?
- Methodological Answer :
- Catalyst Screening : Test alternative copper sources (e.g., CuI, CuOAc) to improve coupling efficiency .
- Ligand Additives : Bidentate ligands (e.g., 1,10-phenanthroline) may enhance catalyst stability and reduce reaction time .
- Microwave Assistance : Shorten reaction duration (e.g., 6–12 hours) while maintaining yields >15% .
Q. What strategies address low solubility in aqueous media during biological evaluation?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the oxolane moiety to improve hydrophilicity .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability in cell-based assays .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) to enhance bioavailability .
Q. How to resolve discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Protein Binding Studies : Measure plasma protein binding (%) to explain reduced free drug concentrations in vivo .
- Pharmacokinetic Profiling : Correlate AUC (area under the curve) with efficacy thresholds using LC-MS/MS quantification .
Q. What is the role of the oxolane-3-carboxamide moiety in target interactions, and how can its conformation be analyzed?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrogen-bonding patterns between the carboxamide and target residues (e.g., kinase ATP-binding pockets) .
- X-ray Crystallography : Resolve the oxolane ring puckering (e.g., chair vs. envelope conformations) to optimize steric fit .
- SAR Studies : Compare activity of oxolane vs. tetrahydropyran analogs to assess ring size impact .
Q. How to validate computational docking studies against experimental binding data?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) to cross-validate docking-predicted poses .
- Alanine Scanning Mutagenesis : Identify critical target residues; discrepancies >1 log unit suggest docking inaccuracies .
- Consensus Scoring : Combine AutoDock Vina, Glide, and Rosetta scores to reduce false positives .
Q. What methods confirm the stereochemical integrity of the piperidine-oxolane junction?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .
- NOESY NMR : Detect through-space correlations between piperidine C4-H and oxolane protons to confirm spatial arrangement .
- Single-Crystal XRD : Resolve absolute configuration (R/S) with Flack parameter <0.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
